Chemical structure and properties of N-(3-Aminophenyl)-4-isobutoxybenzamide
Chemical structure and properties of N-(3-Aminophenyl)-4-isobutoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-Aminophenyl)-4-isobutoxybenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible isobutoxy group and a reactive aminophenyl moiety, makes it a versatile scaffold for the synthesis of more complex molecules and a candidate for biological screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and standard analytical methods for its characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure and nomenclature.
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IUPAC Name: N-(3-aminophenyl)-4-isobutoxybenzamide
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Synonyms: 3-Amino-N-(4-isobutoxyphenyl)benzamide
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CAS Number: 180575-52-4
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Molecular Formula: C₁₇H₂₀N₂O₂
Chemical Structure:
(Image generated based on IUPAC name)
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for formulation development.[1][2][3][4][5] The properties listed below are a combination of experimentally derived values and high-quality computational predictions.
| Property | Value | Source |
| Molecular Weight | 284.35 g/mol | PubChem |
| Melting Point | 150-151 °C | [6] |
| Boiling Point | 467.9 ± 40.0 °C (Predicted) | PubChem |
| LogP (Octanol/Water) | 3.7 (Predicted) | PubChem |
| pKa | 13.33 ± 0.70 (Amide NH, Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | Inferred from structure |
| Appearance | White to off-white powder or crystals. |
Synthesis and Purification Protocol
The synthesis of N-(3-Aminophenyl)-4-isobutoxybenzamide is typically achieved through an amide coupling reaction. The following protocol outlines a standard, reliable method derived from established synthetic procedures for similar benzamide derivatives.[7][8][9][10][11][12][13][14]
Rationale: This two-step process involves the activation of a carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Step 1: Synthesis of 4-Isobutoxybenzoyl Chloride
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To a round-bottom flask, add 4-isobutoxybenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the evolution of gas.
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Once the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride under reduced pressure to yield the crude 4-isobutoxybenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
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Dissolve m-phenylenediamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a separate flask under an inert atmosphere (e.g., nitrogen).
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Add triethylamine (TEA) (1.2 eq) to the solution.
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Cool the solution to 0 °C and slowly add a solution of the crude 4-isobutoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]
Workup and Purification:
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-Aminophenyl)-4-isobutoxybenzamide.
Workflow Diagram:
Caption: Synthesis workflow for N-(3-Aminophenyl)-4-isobutoxybenzamide.
Pharmacological Profile and Mechanism of Action
While specific biological activity for N-(3-Aminophenyl)-4-isobutoxybenzamide is not extensively documented in public literature, its structural motifs are present in molecules with known pharmacological relevance. The aminophenylbenzamide core is found in various compounds investigated for activities including:
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Enzyme Inhibition: The benzamide moiety is a common feature in inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets in cancer therapy.[16]
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Receptor Antagonism: Substituted benzamides are known to act as antagonists for various receptors, including dopamine and neurokinin receptors.
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Antimicrobial Activity: Some sulfonamide-based compounds, which share structural similarities, act by inhibiting dihydropteroate synthase (DHPS) in bacteria, a key enzyme in the folic acid synthesis pathway.[15]
Hypothesized Mechanism of Action (as a PARP Inhibitor):
Should this compound exhibit activity as a PARP inhibitor, its mechanism would likely involve competitive binding at the NAD+ binding site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on damaged DNA and leading to cell death in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations).
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of action as a PARP inhibitor.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.[4][17]
1. High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine purity and quantify the compound.
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Typical Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometry at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
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Expected Result: A single major peak indicating high purity.
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2. Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight.
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Technique: Electrospray Ionization (ESI) is common for this type of molecule.
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Expected Result: A parent ion peak corresponding to the molecular weight [M+H]⁺ at m/z 285.16.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.
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¹H NMR (Proton NMR): Provides information on the number and types of hydrogen atoms. Expected signals would include aromatic protons, the amine (-NH₂) protons, the amide (-NH-) proton, and the protons of the isobutoxy group.
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¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms.
4. Infrared (IR) Spectroscopy:
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Purpose: To identify characteristic functional groups.[15]
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Expected Peaks:
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N-H stretching (amine): ~3400-3200 cm⁻¹
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C=O stretching (amide): ~1650 cm⁻¹
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C-O stretching (ether): ~1250 cm⁻¹
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Aromatic C=C stretching: ~1600-1450 cm⁻¹
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Analytical Workflow Diagram:
Caption: Standard workflow for analytical characterization.
References
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PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
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MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]
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PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. National Center for Biotechnology Information. [Link]
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